4-Bromo-2-iodo-6-nitroaniline
Overview
Description
4-Bromo-2-iodo-6-nitroaniline: is an organic compound with the molecular formula C6H4BrIN2O2 and a molecular weight of 342.92 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro groups attached to an aniline ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Bromo-2-iodo-6-nitroaniline can be synthesized through the iodination of 4-bromo-2-nitroaniline. The reaction typically involves the use of iodine and silver sulfate in ethanol at room temperature. The process is as follows :
Starting Material: 4-Bromo-2-nitroaniline
Reagents: Iodine and silver sulfate
Solvent: Ethanol
Conditions: Room temperature, 18 hours of stirring
The reaction yields this compound as an orange solid with a high yield of approximately 88% .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Reactions: Products include derivatives with different halogens or functional groups.
Reduction Reactions: The major product is 4-Bromo-2-iodo-6-aminoaniline.
Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4-Bromo-2-iodo-6-nitroaniline has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The bromine and iodine atoms also contribute to the compound’s reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the nitro group.
4-Bromo-2-nitroaniline: Similar structure but lacks the iodine atom.
2-Iodo-4-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness:
4-Bromo-2-iodo-6-nitroaniline is unique due to the presence of both bromine and iodine atoms along with the nitro group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications .
Biological Activity
4-Bromo-2-iodo-6-nitroaniline (CAS Number: 180624-08-2) is an organic compound characterized by its complex structure, which includes bromine, iodine, and nitro functional groups attached to an aniline backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug synthesis.
The molecular formula for this compound is C₆H₄BrIN₂O₂. The presence of halogens and a nitro group suggests unique reactivity and biological properties compared to simpler anilines.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrIN₂O₂ |
Molecular Weight | 292.92 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Potential
One of the primary areas of research surrounding this compound is its role as a precursor in the synthesis of CK2 inhibitors. CK2 (casein kinase 2) is a protein kinase implicated in various cancers due to its overexpression. Inhibiting CK2 activity has been shown to suppress tumor growth, making this compound a candidate for therapeutic development against cancer.
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the compound's ability to inhibit CK2 may involve interference with cellular signaling pathways that promote proliferation and survival of cancer cells. Further studies are needed to elucidate the exact biochemical interactions.
Toxicity and Safety
Due to the presence of halogens and a nitro group, this compound is likely to be an irritant and may pose health risks if inhaled or ingested. Nitroanilines can decompose under heat or light, potentially releasing toxic fumes. Appropriate safety measures, including personal protective equipment (PPE) and handling in a fume hood, are essential when working with this compound.
Synthesis and Applications
Research has demonstrated that this compound can be utilized in the preparation of quinolone derivatives, which have significant applications as antibacterial agents. The synthesis typically involves nitration processes that can yield various derivatives with enhanced biological activity .
Properties
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-08-2 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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